3-Acetyl-2-chloro-1-methylindole
Overview
Description
3-Acetyl-2-chloro-1-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is of particular interest due to its unique chemical structure, which includes an acetyl group at the third position, a chlorine atom at the second position, and a methyl group at the first position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-chloro-1-methylindole can be achieved through several methods. One common approach involves the formylation of 2-indolones using the Vilsmeier method. The initial 1,3-dihydro-2H-indol-2-ones can be obtained by cyclization of chloroacetanilides, Wolff–Kishner reduction of isatins, or reduction of 2-nitrophenylacetic acids . The formylation reaction typically involves the use of phosphorus oxyhalides and dimethylformamide (DMF) to introduce the formyl group at the desired position on the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-2-chloro-1-methylindole undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom at the second position can undergo nucleophilic substitution reactions to form a variety of substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield indole-3-carboxylic acid, while reduction may produce indole-3-ethanol.
Scientific Research Applications
3-Acetyl-2-chloro-1-methylindole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-2-chloro-1-methylindole involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved may vary depending on the specific biological context and application.
Comparison with Similar Compounds
3-Acetylindole: Lacks the chlorine and methyl groups, resulting in different chemical and biological properties.
2-Chloro-1-methylindole:
1-Methylindole: Lacks both the acetyl and chlorine groups, leading to distinct chemical behavior.
Uniqueness: 3-Acetyl-2-chloro-1-methylindole is unique due to the presence of all three functional groups (acetyl, chlorine, and methyl) on the indole ring. This combination of substituents imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-chloro-1-methylindol-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)10-8-5-3-4-6-9(8)13(2)11(10)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZZEZGLIGDVLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(C2=CC=CC=C21)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356194 | |
Record name | 3-acetyl-2-chloro-1-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65287-75-4 | |
Record name | 3-acetyl-2-chloro-1-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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